2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone
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Overview
Description
2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring substituted with a 2-methylpropylsulfonyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions One common approach is to start with the piperazine ring, which is then functionalized with the 2-methylpropylsulfonyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are commonly employed.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the context of its use, such as its role in inhibiting a particular enzyme or modulating a receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethoxy-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
- 2,2-Dimethoxy-1-[4-(ethylsulfonyl)piperazin-1-yl]ethanone
- 2,2-Dimethoxy-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone
Uniqueness
What sets 2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
2,2-dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O5S/c1-10(2)9-20(16,17)14-7-5-13(6-8-14)11(15)12(18-3)19-4/h10,12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJFWFRFSSMYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCN(CC1)C(=O)C(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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